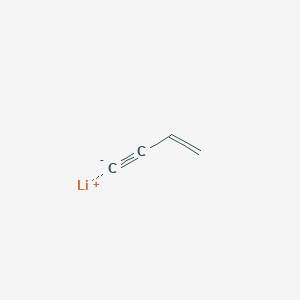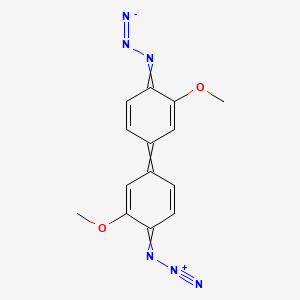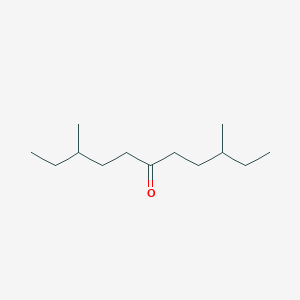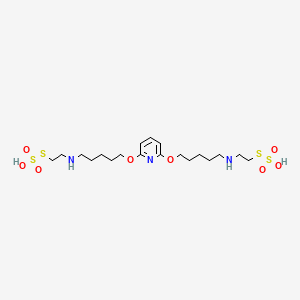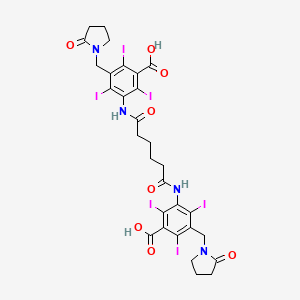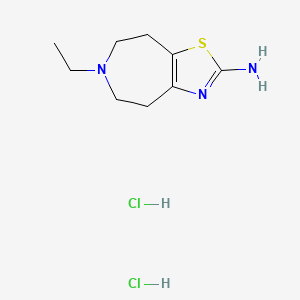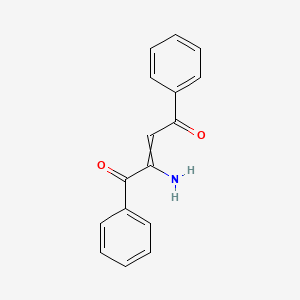
2-Amino-1,4-diphenylbut-2-ene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,4-diphenylbut-2-ene-1,4-dione is an organic compound with the molecular formula C16H13NO2. It is a derivative of butene-1,4-dione, featuring amino and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-1,4-diphenylbut-2-ene-1,4-dione can be synthesized through various methods. One common approach involves the gold-catalyzed three-component coupling reaction of phenylglyoxal derivatives, alkynes, and secondary amines. This method provides a novel one-pot synthesis of the compound in moderate to good yields . Another method involves the conjugate addition of diaroylacetylenes or sulfur ylides to aryl azides .
Industrial Production Methods: Industrial production of this compound typically involves multi-component reaction processes. These methods are designed to be efficient and scalable, allowing for the rapid synthesis of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,4-diphenylbut-2-ene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of amino and phenyl groups, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phenylglyoxal derivatives, secondary amines, and alkynes. Gold catalysis is often employed due to its efficiency and mild reaction conditions .
Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrrole, hydrazine, furan, and cyclopentenone moieties .
Scientific Research Applications
2-Amino-1,4-diphenylbut-2-ene-1,4-dione has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is studied for its potential bioactive properties and its role in drug development. In industry, it is utilized in the production of various bio-active compounds and industrial products .
Mechanism of Action
The mechanism of action of 2-Amino-1,4-diphenylbut-2-ene-1,4-dione involves its interaction with molecular targets and pathways. The compound’s amino and phenyl groups play a crucial role in its reactivity and interactions with other molecules. Gold catalysis, for example, leverages the compound’s soft and carbophilic Lewis acidity to facilitate efficient reactions under mild conditions .
Comparison with Similar Compounds
2-Amino-1,4-diphenylbut-2-ene-1,4-dione can be compared to other similar compounds, such as trans-1,2-dibenzoylethylene and 1,2-dibenzoylethene. These compounds share similar structural features but differ in their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industrial applications. Continued study and development of this compound will likely uncover even more uses and benefits.
Properties
CAS No. |
43013-73-6 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-amino-1,4-diphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C16H13NO2/c17-14(16(19)13-9-5-2-6-10-13)11-15(18)12-7-3-1-4-8-12/h1-11H,17H2 |
InChI Key |
BDGHULKJYZFEBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


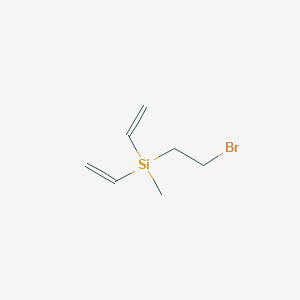

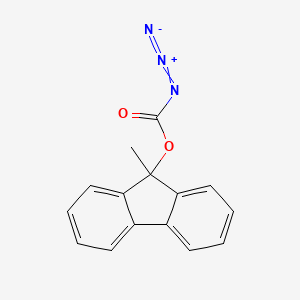
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
